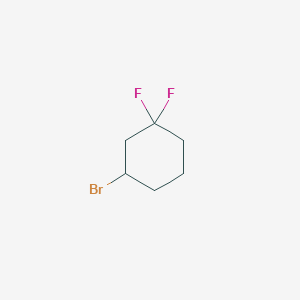

3-Bromo-1,1-difluorocyclohexane

説明

BenchChem offers high-quality 3-Bromo-1,1-difluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1-difluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-bromo-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-5-2-1-3-6(8,9)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYYVGIGSMDFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Synthesis and Mechanistic Evaluation of 3-Bromo-1,1-difluorocyclohexane: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-1,1-difluorocyclohexane (CAS: 2445791-83-1)

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of fluorine atoms is a privileged strategy for modulating lipophilicity, metabolic stability, and target binding affinity. Specifically, the gem-difluoromethylene group (–CF₂–) serves as a metabolically robust bioisostere for carbonyl and ether oxygen functionalities.

The target molecule, 3-Bromo-1,1-difluorocyclohexane [1], is a highly versatile aliphatic scaffold. The strategic 1,3-relationship between the gem-difluoro moiety and the electrophilic bromine atom allows for orthogonal functionalization, making it an ideal building block for complex active pharmaceutical ingredients (APIs).

Designing a synthesis for this molecule requires careful circumvention of regioselectivity issues. Direct bromination of cyclohexanone predominantly yields 2-bromocyclohexanone due to standard enolization pathways[2]. To achieve the required 1,3-substitution pattern, we must decouple the halogenation and fluorination steps. The optimal, field-proven route relies on the thermodynamic 1,4-conjugate addition of hydrogen bromide to an enone, followed by the rigorous deoxofluorination of the resulting ketone[3][4].

Retrosynthetic Logic & Pathway Design

Our synthetic strategy is built on a two-step, highly controlled workflow:

-

Regioselective Hydrobromination: Starting from commercially available cyclohex-2-en-1-one, a Michael-type 1,4-addition of HBr installs the bromine atom exclusively at the C3 position.

-

Nucleophilic Deoxofluorination: The intermediate 3-bromocyclohexan-1-one is subjected to[4] to convert the carbonyl group into a gem-difluoro group.

Figure 1: Two-step forward synthesis pathway for 3-Bromo-1,1-difluorocyclohexane.

Mechanistic Causality

The DAST Deoxofluorination Mechanism

The transformation of the C=O bond to a CF₂ group using DAST (Et₂NSF₃) is a cornerstone of organofluorine chemistry[5]. The reaction is not a concerted substitution but rather a stepwise nucleophilic cascade:

-

Carbonyl Activation: The nucleophilic carbonyl oxygen attacks the highly electrophilic sulfur atom of DAST, displacing a single fluoride ion (F⁻) and forming an oxo-sulfonium intermediate.

-

First Fluoride Transfer: The liberated F⁻ attacks the activated electrophilic carbon, generating an α-fluoroalkyl aminosulfinyl ether.

-

Cleavage and Second Transfer: The C–O bond collapses, expelling the stable byproduct diethylaminosulfinyl fluoride (Et₂NS(O)F) and leaving an α-fluoro carbocation (often existing as an intimate ion pair in non-polar solvents like DCM). A second F⁻ rapidly traps the carbocation to yield the gem-difluoride[4][6].

Figure 2: Stepwise mechanism of DAST-mediated deoxofluorination of ketones.

Reagent Selection: Quantitative Data Summary

While DAST is the classical reagent, thermal stability and scalability concerns often prompt the evaluation of modern alternatives[6]. The table below summarizes the critical parameters for selecting a deoxofluorinating agent for this specific workflow.

| Fluorinating Agent | Chemical Formula | Thermal Stability Limit | Relative Reactivity | Primary Byproduct |

| DAST | Et₂NSF₃ | Low (Explosive >90°C) | High (Rapid at RT) | Et₂NS(O)F |

| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Moderate (Stable to 140°C) | High (Similar to DAST) | (MeOCH₂CH₂)₂NS(O)F |

| XtalFluor-E® | [Et₂NSF₂][BF₄] | High (Stable crystalline salt) | Moderate (Requires exogenous F⁻) | Et₂NS(O)F |

Expert Insight: For bench-scale synthesis (<50 g), DAST remains the most atom-economical and kinetically favorable choice. For pilot-scale manufacturing, Deoxo-Fluor or XtalFluor-E must be substituted to mitigate thermal runaway risks[6].

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectories before proceeding to the next step.

Protocol A: Synthesis of 3-Bromocyclohexan-1-one

Objective: Regioselective installation of the bromine atom via 1,4-conjugate addition[2][3].

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.

-

Reaction: Dissolve cyclohex-2-en-1-one (10.0 g, 104 mmol) in glacial acetic acid (100 mL). Cool the solution to 0 °C using an ice-water bath.

-

Addition: Slowly add 33% HBr in acetic acid (25 mL, ~1.5 equiv) dropwise over 30 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup: Pour the mixture into crushed ice (200 g). Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous wash is neutral (pH ~7). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Self-Validation Checkpoint:

-

TLC: Use KMnO₄ stain. The starting enone will immediately reduce KMnO₄ (yellow spot on purple background). The product will not.

-

¹H NMR (CDCl₃): Confirm the disappearance of olefinic protons (δ 6.0–7.0 ppm). Look for the diagnostic multiplet of the CH–Br proton at δ 4.15–4.30 ppm.

-

Protocol B: Synthesis of 3-Bromo-1,1-difluorocyclohexane

Objective: Conversion of the ketone to a gem-difluoride using DAST[4][5].

-

Setup: Crucial: All glassware must be oven-dried (150 °C) and cooled under a continuous stream of Argon. DAST reacts violently with moisture to generate hydrofluoric acid (HF).

-

Reaction: Dissolve 3-bromocyclohexan-1-one (10.0 g, 56.5 mmol) in anhydrous DCM (120 mL). Cool the solution to 0 °C.

-

Addition: Using a plastic or PTFE syringe (avoid glass syringes due to potential HF etching), add DAST (11.2 mL, 84.7 mmol, 1.5 equiv) dropwise over 15 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench (High Risk): Cool the mixture back to 0 °C. Extremely slowly add the reaction mixture dropwise into a vigorously stirred beaker of ice-cold saturated NaHCO₃ (200 mL). Causality: Rapid quenching will cause violent CO₂ evolution and thermal spiking.

-

Workup: Separate the phases. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and carefully concentrate (product is somewhat volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

-

Self-Validation Checkpoint:

-

¹⁹F NMR (CDCl₃): The definitive proof of success. Expect an AB quartet centered around δ -95 to -105 ppm (due to the axial/equatorial environments of the rigid chair conformation coupling with each other, JFF≈240 Hz).

-

¹³C NMR (CDCl₃): The C1 carbon will appear as a characteristic triplet at ~122 ppm ( JCF≈240 Hz).

-

References

-

NextSDS Database. "3-bromo-1,1-difluorocyclohexane — Chemical Substance Information". NextSDS.[Link][1]

-

Podgoršek, A., et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Chemical Reviews (ACS Publications).[Link][3]

-

RSC Books Gateway. "Fluorination Approaches" in Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[Link][4]

-

Houben-Weyl Methods of Organic Chemistry. "Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes". Thieme Connect. [Link][5]

-

Beaulieu, F., et al. "Deoxofluorination Reactions Using N,N-Disubstituted Aminodifluorosulfinium Tetrafluoroborate Salts". ResearchGate / Organic Letters. [Link][6]

Sources

An In-depth Technical Guide to 3-Bromo-1,1-difluorocyclohexane for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and modulated pKa, can significantly enhance the therapeutic potential of drug candidates.[1] Among the diverse array of fluorinated motifs, the gem-difluorocycloalkane moiety has emerged as a valuable bioisostere for carbonyl groups and other functionalities, offering a stable and sterically similar replacement that can profoundly influence a molecule's pharmacological profile. This guide provides a comprehensive overview of the physical and chemical properties of a key building block in this class: 3-Bromo-1,1-difluorocyclohexane. Its trifunctional nature—a reactive bromine atom, a polar gem-difluoro group, and a lipophilic cyclohexane ring—makes it a versatile synthon for the elaboration of complex molecular architectures in drug discovery programs.

Physicochemical Properties of 3-Bromo-1,1-difluorocyclohexane

While specific experimental data for 3-Bromo-1,1-difluorocyclohexane is not extensively reported in the literature, its properties can be reliably estimated based on data from its isomers and related compounds.

| Property | Estimated Value/Information | Source/Justification |

| Molecular Formula | C₆H₉BrF₂ | - |

| Molecular Weight | 199.04 g/mol | Calculated |

| CAS Number | 2445791-83-1 | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on analogous compounds like 4-Bromo-1,1-difluorocyclohexane[3] |

| Boiling Point | 180-190 °C (at atmospheric pressure) | Estimated based on the boiling point of bromocyclohexane (166-167 °C) and the expected increase due to fluorination. |

| Density | ~1.5 g/mL | Estimated based on the density of bromocyclohexane (~1.32 g/mL) and the increased mass from two fluorine atoms. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). | General solubility characteristics of halogenated hydrocarbons. |

| LogP (XLogP3) | ~2.8 | Estimated based on the XLogP3 of 2-Bromo-1,1-difluorocyclohexane (2.9) and 1-Bromo-3,5-difluorocyclohexane (2.7).[1][4] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable route to 3-Bromo-1,1-difluorocyclohexane is the deoxofluorination of the corresponding ketone, 3-bromocyclohexanone. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation.[5][6]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 3-Bromo-1,1-difluorocyclohexane.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-Bromocyclohexanone

Causality: The synthesis of the ketone precursor is the logical first step. Bromination of cyclohexanone in acetic acid is a standard and effective method for α-bromination.[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the Flask: Add cyclohexanone (1.0 eq) and glacial acetic acid (3 volumes) to the flask.

-

Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (1 volume) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture into ice-cold water (10 volumes). Extract the aqueous layer with dichloromethane (3 x 3 volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-bromocyclohexanone, which can be used in the next step without further purification.

Part 2: Synthesis of 3-Bromo-1,1-difluorocyclohexane

Causality: Deoxofluorination of the ketone is the key transformation. Deoxo-Fluor® is chosen for its enhanced thermal stability compared to DAST, making the reaction safer and more scalable.[6] Dichloromethane is a suitable inert solvent.

-

Reaction Setup: In a fume hood, equip a dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Inert Atmosphere: Purge the flask with dry nitrogen.

-

Charge the Flask: Dissolve the crude 3-bromocyclohexanone (1.0 eq) in anhydrous dichloromethane (5 volumes).

-

Addition of Fluorinating Agent: Cool the solution to 0 °C. Slowly add Deoxo-Fluor® (1.5 eq) dropwise via the dropping funnel. Caution: Deoxofluorinating agents react violently with water and can release HF gas. Handle with extreme care using appropriate personal protective equipment (PPE).[7][8]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ¹⁹F NMR.

-

Quenching: Cool the reaction mixture to 0 °C and very slowly and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2 volumes). Combine the organic layers, wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification

Causality: The crude product will likely contain unreacted starting material and byproducts. Silica gel chromatography is a standard and effective method for purifying moderately polar organic compounds.

-

Chromatography Setup: Prepare a silica gel column using a hexane/ethyl acetate solvent system.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 3-Bromo-1,1-difluorocyclohexane.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-1,1-difluorocyclohexane is dominated by the C-Br bond, which can participate in a variety of transformations, including:

-

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities.

-

Grignard and Organolithium Formation: The C-Br bond can be converted to an organometallic species, which can then react with various electrophiles.

-

Cross-Coupling Reactions: It can serve as a coupling partner in Suzuki, Sonogashira, and other transition-metal-catalyzed cross-coupling reactions.

The gem-difluoro group is generally stable under these conditions but can influence the reactivity of the molecule through its strong electron-withdrawing inductive effect.

Spectroscopic Characterization

The following are predicted spectroscopic data for 3-Bromo-1,1-difluorocyclohexane based on analogous compounds.

¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to the presence of diastereotopic protons and couplings to fluorine. Based on data for 3-methyl-1,1-difluorocyclohexane, the proton signals will appear in the range of 1.5-4.5 ppm.[9]

-

δ 4.2-4.5 (m, 1H): The proton on the carbon bearing the bromine (CHBr) is expected to be the most downfield due to the deshielding effects of the adjacent bromine atom.

-

δ 1.5-2.5 (m, 8H): The remaining cyclohexane ring protons will appear as a series of complex multiplets.

¹³C NMR (101 MHz, CDCl₃)

The ¹³C NMR spectrum will show six distinct signals. The carbon attached to the fluorine atoms will appear as a triplet due to C-F coupling.

-

δ 120-125 (t, J ≈ 240-250 Hz): The CF₂ carbon. The large one-bond carbon-fluorine coupling constant is characteristic.[10]

-

δ 45-50: The CHBr carbon.

-

δ 20-40: The remaining four CH₂ carbons of the cyclohexane ring.

¹⁹F NMR (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule. Based on 1,1-difluorocyclohexane, two signals corresponding to the axial and equatorial fluorine atoms are expected at low temperatures, which may coalesce at room temperature due to rapid ring inversion.[11] The presence of the bromine at the 3-position will likely result in two distinct, complex multiplets.

-

δ -90 to -110 (m): The chemical shifts of gem-difluoro groups on a cyclohexane ring typically fall in this range.[9][11]

Mass Spectrometry (EI)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).

-

M⁺ and [M+2]⁺: Two peaks of nearly equal intensity corresponding to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively (m/z 198 and 200).

-

[M-Br]⁺: A significant fragment corresponding to the loss of the bromine atom (m/z 119).

-

[M-HF]⁺ and [M-2HF]⁺: Fragments resulting from the loss of one or two molecules of hydrogen fluoride.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F stretching vibrations.

-

2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexane ring.[12]

-

1100-1000 cm⁻¹: Strong C-F stretching vibrations.[13]

-

~700 cm⁻¹: C-Br stretching vibration.

Safety and Handling

3-Bromo-1,1-difluorocyclohexane is classified as a flammable liquid and is expected to be a skin and eye irritant.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][14]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-1,1-difluorocyclohexane is a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. Its synthesis via deoxofluorination of 3-bromocyclohexanone is a practical and scalable approach. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(12), 4203–4207. [Link]

-

NextSDS. (n.d.). 3-bromo-1,1-difluorocyclohexane — Chemical Substance Information. Retrieved March 23, 2026, from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

- Google Patents. (n.d.). CN105218343B - Synthesis method of 3-bromocyclohex-2-enone.

-

PubChem. (n.d.). 1,1-Difluorocyclohexane. Retrieved March 23, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-difluorocyclohexane. Retrieved March 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Investigation of the Fluorocyclohexane Ring Inversion in Liquid Kr. [Link]

-

RSC Publishing. (1963). Part 1 .--19F Spectra of Fluorocyclohexanes. [Link]

- Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Synthesis, 2004(11), 1713-1725.

- Qiu, X., & Qing, F. L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 533-538.

-

National Institute of Standards and Technology. (n.d.). Cyclohexane, fluoro-. NIST WebBook. Retrieved March 23, 2026, from [Link]

-

Wiberg, K. B., & Wang, Y. G. (2005). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Physical Chemistry A, 109(36), 8213–8218. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. [Link]

-

Sparr, C., & Schirmeister, T. (2016). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry, 12, 2519–2524. [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

-

Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry 1. [Link]

-

Axis Insurance. (2019, November 1). 8 Safety Precautions for Handling Toxic Chemicals. [Link]

- Kimata, K., Hosoya, K., Araki, T., Tanaka, N., & Ikegami, T. (1991). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.

-

Royal Society of Chemistry. (2016, February 10). Supplementary Information. [Link]

-

ResearchGate. (2026, February 5). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF. [Link]

-

ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. [Link]

-

ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. [Link]

-

Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. [Link]

-

Doc Brown's Chemistry. (2026, March 3). C6H12 infrared spectrum of cyclohexane. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). 1,1-Difluoro-3-methylcyclohexane. Retrieved March 23, 2026, from [Link]

-

ACS Publications. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

- Google Patents. (n.d.). CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

-

Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. [Link]

-

Taiwan Centers for Disease Control. (n.d.). Precautions for Handling Organic Solvent. [Link]

Sources

- 1. Buy 3-Bromocyclohexanone | 62784-60-5 [smolecule.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 7. Deoxofluor - Enamine [enamine.net]

- 8. questron.ca [questron.ca]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Cyclohexane, fluoro- [webbook.nist.gov]

- 14. 8 Safety Precautions for Handling Toxic Chemicals | Axis Insurance [axisinsurance.ca]

Conformational Analysis and Stereochemistry of 3-Bromo-1,1-difluorocyclohexane: A Comprehensive Technical Guide

Executive Summary

The stereochemical and conformational landscape of halogenated cyclohexanes provides critical insights into the delicate balance of non-covalent interactions, steric hindrance, and electrostatic forces. 3-Bromo-1,1-difluorocyclohexane serves as an exceptional model for studying these phenomena. This technical guide deconstructs the structural architecture of the molecule, elucidates the thermodynamic "tug-of-war" dictating its conformational equilibrium, and provides field-proven analytical and computational workflows for its characterization.

Structural and Stereochemical Architecture

The cyclohexane ring is a conformationally dynamic scaffold that rapidly interconverts between two degenerate or non-degenerate chair forms at ambient temperature. The substitution pattern in 3-bromo-1,1-difluorocyclohexane introduces specific stereochemical complexities:

-

Prochiral Center (C1): The gem-difluoro group at C1 renders the carbon prochiral. In any static chair conformation, one fluorine atom is strictly axial ( Fax ) and the other is equatorial ( Feq ).

-

Chiral Center (C3): The C3 carbon bears a bromine atom and a hydrogen atom, creating a stereocenter. The molecule exists as a pair of enantiomers: (R)-3-bromo-1,1-difluorocyclohexane and (S)-3-bromo-1,1-difluorocyclohexane.

For any single enantiomer (e.g., the (S)-isomer), the ring undergoes a chair-to-chair flip that exchanges the axial and equatorial positions of all substituents.

Thermodynamic Drivers of Conformational Equilibrium

The preferred conformation of a substituted cyclohexane is traditionally predicted using A-values , which represent the standard free energy difference ( ΔG∘ ) between the equatorial and axial conformers of a monosubstituted derivative.

As summarized in Table 1 , fluorine has an unusually small A-value. Despite its high electronegativity, its small van der Waals radius and short C–F bond mean that an axial fluorine does not introduce severe 1,3-diaxial steric strain. Conversely, bromine possesses a larger A-value, though its longer C–Br bond partially mitigates the steric clash expected from its large electron cloud. Recent literature confirms that attractive London dispersion (LD) forces also play a nuanced role in stabilizing halogenated conformers, meaning A-values are not purely steric 1[1].

Table 1: Steric Parameters and A-Values for Relevant Substituents

| Substituent | A-value (kcal/mol) | van der Waals Radius (Å) | C–X Bond Length (Å) |

| Fluorine (-F) | 0.25 - 0.30 | 1.47 | 1.35 |

| Bromine (-Br) | 0.38 - 0.48 | 1.85 | 1.93 |

| Methyl (-CH3) | 1.70 | 2.00 | 1.54 |

The 1,3-Diaxial Halogen Clash: Br vs. F

In 3-bromo-1,1-difluorocyclohexane, the conformational equilibrium is not merely the sum of independent A-values. It is entirely dominated by the relative 1,3-diaxial interactions .

Let us analyze the (S)-enantiomer's two chair states:

-

Conformer A (Equatorial Bromine): The bromine at C3 is equatorial. At C1, the axial fluorine experiences mild 1,3-diaxial interactions with the axial protons at C3 and C5. This is a low-energy state.

-

Conformer B (Axial Bromine): The bromine at C3 is axial. Critically, the axial fluorine at C1 is on the same face of the ring as the axial bromine. The distance between 1,3-diaxial positions in a standard cyclohexane chair is ~2.5 Å. The sum of the van der Waals radii of F (1.47 Å) and Br (1.85 Å) is 3.32 Å.

Forcing these two halogens into a 1,3-diaxial relationship results in a catastrophic steric clash and severe electrostatic dipole-dipole repulsion. Theoretical calculations on related cis-2-halocyclohexanols demonstrate that 1,3-diaxial repulsions strongly operate to allocate bulky halogens to the equatorial position2[2]. Consequently, the equilibrium is overwhelmingly shifted toward the Equatorial-Br Conformer .

Thermodynamic equilibrium between chair conformers of 3-Bromo-1,1-difluorocyclohexane.

Experimental Elucidation: Low-Temperature NMR Protocol

Because the chair-to-chair interconversion barrier is approximately 10 kcal/mol, the ring flip is rapid at room temperature, resulting in time-averaged NMR signals. To experimentally validate the conformational preference, Variable Temperature (VT) NMR spectroscopy is required to freeze out the conformers3[3].

Furthermore, the non-additivity of substituent chemical shifts (SCS) in gem-difluoro systems necessitates careful decoupling to accurately assign the axial and equatorial fluorines4[4].

Step-by-Step VT-NMR Methodology

-

Sample Preparation: Dissolve 3-bromo-1,1-difluorocyclohexane in deuterated dichloromethane ( CD2Cl2 ). Causality: CD2Cl2 is chosen because it remains a liquid down to -95 °C, allowing access to the slow-exchange regime without sample freezing.

-

Probe Calibration: Calibrate the NMR probe temperature using a pure methanol standard to ensure accurate thermodynamic measurements.

-

Cooling Protocol: Lower the temperature incrementally from 298 K to 183 K.

-

Spectral Acquisition: Acquire both 1H and 19F{1H} (proton-decoupled) spectra. Causality: Decoupling the protons simplifies the complex 19F multiplets into an AB quartet (due to geminal F-F coupling), making integration highly accurate.

-

Decoalescence Analysis: Below the coalescence temperature ( Tc≈−60∘C ), the signals will split. Integrate the major and minor signals to determine the equilibrium constant ( Keq ) and calculate ΔG∘ .

-

Coupling Constant Extraction: In the 1H spectrum, analyze the signal for the C3 proton (attached to the bromine-bearing carbon). A large vicinal coupling constant ( 3Jaa≈10−12 Hz) confirms that this proton is axial, self-validating that the bromine atom is equatorial.

Step-by-step workflow for Variable Temperature NMR conformational analysis.

Computational Validation Workflow (DFT)

To theoretically validate the experimental NMR findings, Density Functional Theory (DFT) is utilized to model the exact energy difference between the conformers5[5].

Step-by-Step DFT Methodology

-

Conformer Generation: Generate the starting geometries for both the axial-Br and equatorial-Br chair conformers using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: Optimize the structures at the M06-2X/def2-TZVP level of theory. Causality: Standard functionals (like B3LYP) often fail to accurately capture non-covalent interactions. M06-2X is specifically parameterized to account for medium-range dispersion forces, which are critical when modeling bulky, polarizable halogens like bromine.

-

Frequency Calculation: Perform harmonic vibrational frequency calculations. Causality: This self-validates that the optimized structures are true energy minima (zero imaginary frequencies) and provides the zero-point energy (ZPE) and thermal corrections to yield the Gibbs free energy ( G ).

-

Solvent Modeling: Apply the Solvation Model based on Density (SMD) using dichloromethane to mimic the exact dielectric environment of the VT-NMR experiment.

-

Population Analysis: Calculate the Boltzmann distribution based on the ΔG between the two states to predict the thermodynamic population ratio.

Conclusion

The conformational analysis of 3-bromo-1,1-difluorocyclohexane demonstrates that standard monosubstituted A-values are insufficient for predicting the behavior of heavily functionalized rings. The severe 1,3-diaxial steric and electrostatic clash between an axial fluorine and an axial bromine creates an overwhelming thermodynamic preference for the equatorial-bromine conformer. By combining low-temperature VT-NMR spectroscopy with dispersion-corrected DFT calculations, researchers can achieve a self-validating, high-resolution understanding of these complex stereochemical systems.

References

- Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations The Journal of Organic Chemistry - ACS Public

- Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane Journal of Chemical Physics (Semantic Scholar)

- London Dispersion Helps Refine Steric A-Values: The Halogens ACS Public

- Proton chemical shifts in NMR. Part 8.1 Electric field effects and fluorine substituent chemical shifts (SCS) SciSpace

- Understanding molecular properties of halogenated cyclohexane – A DFT study ResearchG

Sources

Role of 3-Bromo-1,1-difluorocyclohexane in organofluorine chemistry

An In-Depth Technical Guide to the Role of 3-Bromo-1,1-difluorocyclohexane in Organofluorine Chemistry

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research.[1][2][3][4] The gem-difluorocyclohexane motif, in particular, has emerged as a valuable bioisosteric replacement for carbonyl groups and metabolically labile positions, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[5] This technical guide provides an in-depth exploration of 3-Bromo-1,1-difluorocyclohexane, a key building block that serves as a versatile linchpin for introducing this valuable moiety. We will dissect its synthesis, explore its reactivity in pivotal synthetic transformations, and provide field-proven experimental protocols to empower researchers in drug discovery and development.

The Strategic Value of the gem-Difluorocyclohexane Moiety

The introduction of fluorine into a bioactive molecule can profoundly alter its properties.[6][7] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, modulate lipophilicity (LogP), and alter the acidity or basicity (pKa) of nearby functional groups.[4][5][8] These modifications are critical during the optimization phase of drug development.

The 1,1-difluorocyclohexane unit is particularly advantageous for several reasons:

-

Metabolic Blocking: The C-F bond is exceptionally stable, making the difluorinated carbon resistant to metabolic oxidation, a common deactivation pathway for many drug candidates.[5][8]

-

Bioisosterism: The CF₂ group can act as a non-hydrolyzable bioisostere of a ketone or an ether oxygen, mimicking its steric and electronic profile without the associated metabolic liabilities.[5]

-

Conformational Control: The bulky and electron-withdrawing nature of the two fluorine atoms can lock the cyclohexane ring into specific conformations, which can be crucial for optimizing binding affinity to a biological target.

The utility of this building block is predicated on the availability of versatile intermediates like 3-Bromo-1,1-difluorocyclohexane, which provides a reactive handle for subsequent chemical diversification.

Synthesis of the Key Building Block: 3-Bromo-1,1-difluorocyclohexane

Access to this key intermediate is critical for its application. A robust and scalable synthesis is paramount. While multiple routes can be envisioned, a common and effective strategy involves the deoxofluorination of a readily available bromo-ketone precursor.

Proposed Synthetic Workflow

The synthesis can be logically approached in two key steps starting from cyclohexene: allylic bromination followed by hydroboration-oxidation to install the ketone, or a more direct approach starting from 3-bromocyclohexanone which is then fluorinated. A highly effective method for the geminal difluorination is the use of a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Caption: Proposed synthetic workflow for 3-Bromo-1,1-difluorocyclohexane.

Detailed Experimental Protocol: Deoxofluorination

This protocol describes the synthesis of 1,1-difluoro-3-methylcyclohexane and is adapted here as a validated methodology for the deoxofluorination of a substituted cyclohexanone.[5]

Materials:

-

3-Bromocyclohexanone (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromocyclohexanone in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add DAST dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a flask containing ice and saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Bromo-1,1-difluorocyclohexane.

Reactivity and Applications: A Dual-Action Linchpin

3-Bromo-1,1-difluorocyclohexane is a powerful synthetic tool due to the orthogonal reactivity of its two key features: the electrophilic carbon attached to the bromine and the stable gem-difluoro group. This allows for its participation in two major classes of reactions essential for drug discovery: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Substitution Reactions

The C-Br bond in 3-Bromo-1,1-difluorocyclohexane is a classic electrophilic site.[9][10] It readily reacts with a wide range of nucleophiles to form new carbon-nucleophile bonds. As a secondary alkyl halide, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature.[11] For most synthetic applications aiming for stereochemical control, Sₙ2 conditions are preferred.

Caption: Generalized mechanism of an Sₙ2 nucleophilic substitution reaction.

Causality Behind Experimental Choices:

-

Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway (e.g., N₃⁻, CN⁻, RS⁻).[11]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[11]

-

Temperature: Lower temperatures are generally used to suppress competing elimination (E2) reactions.

-

Setup: Dissolve 3-Bromo-1,1-difluorocyclohexane (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 3-azido-1,1-difluorocyclohexane via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing complex molecular architectures, particularly in the synthesis of biaryl compounds common in pharmaceuticals, palladium-catalyzed cross-coupling reactions are indispensable.[12][13] 3-Bromo-1,1-difluorocyclohexane serves as an excellent electrophilic partner in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The reactivity of the C-Br bond is generally intermediate between C-Cl (less reactive) and C-I (more reactive), offering a good balance of stability and reactivity.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for coupling 3-Bromo-1,1-difluorocyclohexane with an arylboronic acid.

Materials:

-

3-Bromo-1,1-difluorocyclohexane (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

-

Setup: To a reaction vessel, add 3-Bromo-1,1-difluorocyclohexane, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Data for Cross-Coupling Reactivity

The choice of halide is a critical parameter in optimizing cross-coupling reactions. The following table provides a generalized comparison of expected reactivity trends.

| Parameter | 1-Iodocyclohexene | 1-Bromocyclohexene |

| Relative Reactivity | High | Moderate |

| C-X Bond Strength | Weaker | Stronger |

| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C |

| Catalyst Loading | Lower | Higher |

| Reaction Time | Faster | Slower |

| Table based on general principles of C-X bond activation in cross-coupling reactions.[14] |

Conclusion and Future Outlook

3-Bromo-1,1-difluorocyclohexane stands out as a high-value, versatile building block in modern organofluorine chemistry. Its dual reactivity allows for sequential or parallel synthetic strategies to rapidly build molecular complexity. For researchers in drug discovery and agrochemical development, mastering the application of this intermediate opens a direct and efficient route to novel compounds with potentially enhanced pharmacological profiles. The continued development of more efficient fluorination and cross-coupling methodologies will only further expand the utility of this and related fluorinated scaffolds, solidifying their role in the creation of next-generation chemical entities.

References

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. (n.d.).

- The Role of Fluorinated Intermediates in Modern Agrochemicals: A Look at Novaluron's Building Block. (2026, March 21). NINGBO INNO PHARMCHEM CO.,LTD.

- Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. (2024, April 2). AGC Chemicals Americas.

- Fluorinated Building Blocks: A Comprehensive Overview. (2024, October 22). YouTube.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- Nucleophilic Substitution Reactions. (n.d.). University of Babylon.

- Synthesis of gem‐difluorocycloheptane derivatives. (n.d.).

- Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry. (2025). BenchChem.

- Alkyl Halides and Nucleophilic Substitution. (n.d.). Cengage.

- Preparation of 3-bromocyclohexene. (n.d.). PrepChem.com.

- Summary of Nucleophilic Substitution Reactions. (n.d.). University of Calgary.

- The Discovery of Nucleophilic Substitution Reactions. (2025, October 19). Chemistry LibreTexts.

- Reactivity Showdown: 1-Iodocyclohexene vs. 1-Bromocyclohexene in Cross-Coupling Reactions. (2025). BenchChem.

- Fluorine as a key element in modern drug discovery and development. (2018, May 4). LE STUDIUM.

- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal.

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. mdpi.com [mdpi.com]

- 8. agcchem.com [agcchem.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. chem.uci.edu [chem.uci.edu]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-1,1-difluorocyclohexane molecular weight, density, and boiling point

An In-Depth Technical Guide to 3-Bromo-1,1-difluorocyclohexane: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of the carbon-fluorine bond—its high strength, polarity, and the low polarizability of the fluorine atom—can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3] Among the diverse array of fluorinated motifs, the gem-difluoroalkyl group (CF₂) has garnered significant attention. Acting as a non-polar bioisostere for a carbonyl group or a metabolically labile methylene group, the 1,1-difluoro-substituted cyclohexane ring is a particularly valuable scaffold for improving the pharmacokinetic profile of drug candidates.[2]

This technical guide provides a comprehensive overview of 3-Bromo-1,1-difluorocyclohexane, a key building block for accessing this valuable scaffold. We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic rationale, explore its chemical reactivity, and contextualize its application as a strategic tool for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

Table 1: Core Properties and Identifiers of 3-Bromo-1,1-difluorocyclohexane

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrF₂ | [4] |

| Molecular Weight | 199.04 g/mol | [4][5] |

| CAS Number | 2445791-83-1 | [6] |

| Appearance | Expected to be a liquid | N/A |

| Density | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Safety and Handling: According to the Globally Harmonized System (GHS) classifications, 3-Bromo-1,1-difluorocyclohexane is a hazardous substance that requires careful handling.[6]

-

Physical Hazards: Flammable liquid and vapor.

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

Expert Insight: The absence of readily available boiling point and density data is not unusual for a non-commodity chemical intermediate. For estimation purposes, one can look at analogous structures. For example, bromocyclohexane has a boiling point of 166-167 °C and a density of 1.324 g/mL. The addition of two fluorine atoms would be expected to increase both the molecular weight and density, while potentially altering intermolecular forces that influence the boiling point. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.

Synthesis and Mechanistic Rationale

The most logical and robust synthetic route to 3-Bromo-1,1-difluorocyclohexane is the deoxofluorination of a readily available precursor, 3-bromocyclohexanone. This transformation replaces the carbonyl oxygen with a gem-difluoro group, a cornerstone reaction in modern organofluorine chemistry.

Causality in Method Selection:

Deoxofluorination using aminosulfur trifluoride reagents like Deoxo-Fluor® [bis(2-methoxyethyl)aminosulfur trifluoride] is chosen over other methods for several key reasons:

-

Substrate Compatibility: These reagents are highly effective for converting ketones to gem-difluorides.[7]

-

Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate the C-Br bond present in the substrate.

-

Safety and Handling: While still requiring careful handling, reagents like Deoxo-Fluor are often more thermally stable and easier to handle than earlier generation reagents like DAST (diethylaminosulfur trifluoride).[8]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 3-Bromo-1,1-difluorocyclohexane.

Experimental Protocol: Deoxofluorination of 3-Bromocyclohexanone

This protocol is a representative procedure adapted from established methods for the deoxofluorination of ketones.[7][8]

Materials:

-

3-Bromocyclohexanone (1.0 eq)

-

Deoxo-Fluor® (1.5 eq)

-

Ethanol (catalytic, ~0.1 eq)

-

Dichloromethane (DCM), anhydrous (to make a ~0.5 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 3-bromocyclohexanone (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of ethanol (~0.1 eq). Trustworthiness Note: The alcohol catalyst is crucial for activating the aminosulfur trifluoride reagent and initiating the fluorination cascade.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe. Caution: The reaction can be exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour at room temperature, then heat to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to 0 °C and very slowly and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Expertise Note: This step neutralizes the acidic byproducts and unreacted reagent. It must be done slowly due to vigorous gas formation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure 3-Bromo-1,1-difluorocyclohexane.

Chemical Reactivity and Strategic Handling

The reactivity of 3-Bromo-1,1-difluorocyclohexane is dominated by two key features: the carbon-bromine bond and the gem-difluoro group.

-

Carbon-Bromine Bond: As a secondary alkyl bromide, the C-Br bond is susceptible to nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions. This allows the molecule to be used as an electrophile to couple the 1,1-difluorocyclohexyl moiety to a wide variety of nucleophiles (e.g., amines, thiols, carbanions).

-

Influence of the Gem-Difluoro Group: The two fluorine atoms at the C1 position exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards carbocation formation. Consequently, Sₙ1 and E1 pathways, which proceed through a carbocation intermediate at the C3 position, are expected to be significantly disfavored compared to a non-fluorinated analogue. The primary reactive pathways will be concerted Sₙ2 and E2 mechanisms.

-

Carbon-Fluorine Bonds: The C-F bonds are exceptionally strong and are generally inert to all but the most forcing reaction conditions.[9] This stability is a key reason for the utility of fluorinated compounds in drug design.

Applications in Drug Discovery and Development

3-Bromo-1,1-difluorocyclohexane is not an end product but a valuable intermediate. Its utility lies in its ability to introduce the 1,1-difluorocyclohex-3-yl group into a larger molecule, leveraging the concept of bioisosterism to enhance drug-like properties.

The 1,1-Difluorocyclohexyl Moiety as a Bioisostere

A bioisostere is a chemical substituent that can replace another group in a parent molecule without significantly altering the biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The CF₂ group is a well-established bioisostere.[2]

Caption: Bioisosteric replacement of a ketone with a gem-difluoro group.

Key Advantages for Drug Development:

-

Metabolic Stability: The CF₂ group blocks potential sites of oxidative metabolism that might occur at a methylene (CH₂) or ketone (C=O) group, often increasing the half-life of a drug.[3]

-

Lipophilicity Modulation: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

-

Conformational Control: The steric and electronic properties of the CF₂ group can lock the cyclohexane ring into a specific conformation, which may lead to improved binding affinity with a biological target.[10]

-

Tuning Acidity/Basicity: The strong inductive effect of the gem-difluoro group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing solubility and target engagement.

By using 3-Bromo-1,1-difluorocyclohexane in a nucleophilic substitution reaction, a research scientist can readily append this beneficial scaffold onto a lead compound, thereby exploring new chemical space and optimizing its pharmaceutical properties.

References

-

NextSDS. (n.d.). 3-bromo-1,1-difluorocyclohexane — Chemical Substance Information. Retrieved from [Link]

-

Ni, K., & Hu, J. (2017). Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]

-

Wang, Z., et al. (2023). Base-Mediated α-gem-Difluoroalkenylations of Aldehydes and Ketones. Organic Letters. Retrieved from [Link]

-

Fedoryński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Al-Maharik, N. (2019). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega. Retrieved from [Link]

-

Scott, J. K., et al. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. Retrieved from [Link]

-

Fedoryński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. Retrieved from [Link]

-

Jorner, K., et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,1-difluorocyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]

-

Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. Retrieved from [Link]

-

ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1-bromo-2-fluoro-, trans-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromocyclohexene. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1-difluorocyclobutane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-difluorocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1-difluoropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Retrieved from [Link]

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3,5-difluorocyclohexane | C6H9BrF2 | CID 68244970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nextsds.com [nextsds.com]

- 7. researchgate.net [researchgate.net]

- 8. brynmawr.edu [brynmawr.edu]

- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Integration of 3-Bromo-1,1-difluorocyclohexane in Modern Drug Discovery

Executive Summary

The strategic installation of fluorine atoms into alicyclic systems has fundamentally shifted the landscape of medicinal chemistry. Specifically, the 1,1-difluorocyclohexane motif serves as a metabolically robust, highly lipophilic bioisostere for traditional cycloalkanes or oxygenated heterocycles. When functionalized with a reactive halogen handle—such as in 3-bromo-1,1-difluorocyclohexane (CAS: 2445791-83-1)—this scaffold becomes an indispensable building block for late-stage functionalization and target-oriented drug synthesis[1]. This technical guide explores the stereoelectronic foundations, pharmacological applications, and self-validating synthetic protocols associated with this critical pharmaceutical intermediate.

Stereoelectronic and Thermodynamic Foundations

The selection of 3-bromo-1,1-difluorocyclohexane over its non-fluorinated or mono-fluorinated counterparts is driven by precise thermodynamic and stereoelectronic causality.

The stability of the 1,1-difluorocyclohexane ring is not merely a byproduct of steric bulk; it arises fundamentally from an anomeric-like nF→σCF∗ interaction. Despite the inherent dipolar repulsion between the fluorine atoms, these hyperconjugative interactions contribute approximately 14.5–15.0 kcal/mol of stabilization energy[2]. This thermodynamic phenomenon effectively "locks" the cyclohexane ring into a preferred chair conformation.

When applied to drug design, this conformational locking ensures that the attached pharmacophores are projected into the target protein's active site with high geometric precision, minimizing the entropic penalty of binding. Furthermore, the bromine atom at the 3-position provides an optimal leaving group for SN2 displacements or palladium-catalyzed cross-coupling reactions[1].

Logical framework of 3-Bromo-1,1-difluorocyclohexane's structural advantages.

Pharmaceutical Applications & Target Modulation

Epigenetic Modulators: EZH2 Covalent Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase frequently mutated in various malignancies. While early covalent EZH2 inhibitors demonstrated target engagement, they suffered from poor aqueous solubility and suboptimal oral bioavailability.

By utilizing 3-bromo-1,1-difluorocyclohexane as a precursor to incorporate the 1,1-difluorocyclohexane moiety as an N-substituted group, researchers successfully optimized the lipophilicity of the inhibitor scaffold. This modification (yielding Compound 23) resulted in an exceptional IC50 of 9.8 nM against the EZH2 Y641F mutant[3]. The increased lipophilicity directly caused a significant enhancement in cell growth inhibition across KARPAS422 and Pfeiffer cancer cell lines[3].

Mechanism of action for 1,1-difluorocyclohexane-derived EZH2 inhibitors in oncology.

Kinase Inhibitors: EGFR and FLT3

Beyond epigenetics, 1,1-difluorocyclohexane derivatives are extensively utilized in the synthesis of kinase inhibitors. For example, related building blocks like 4-ethynyl-1,1-difluorocyclohexane undergo efficient Sonogashira and Suzuki-Miyaura cross-coupling reactions to form the complex polyaryl architectures required for EGFR and FLT3 kinase inhibition[4]. The difluoro group provides precise steric and electronic effects that optimize binding to the kinase active sites while simultaneously shielding the alicyclic ring from Cytochrome P450-mediated oxidative metabolism[4].

Quantitative Data Analysis

To contextualize the impact of the 1,1-difluorocyclohexane substitution, the following table summarizes key quantitative metrics derived from recent structure-activity relationship (SAR) studies and quantum chemical evaluations.

Table 1: Pharmacological & Physicochemical Impact of 1,1-Difluorocyclohexane

| Derivative / Compound | Target / Property | Quantitative Metric | Biological Model / Assay | Key Advantage |

| Compound 23 (N-substituted) | EZH2 Y641F Enzyme | IC₅₀ = 9.8 nM | Biochemical Assay | High potency covalent inhibition[3] |

| Compound 23 (N-substituted) | Cell Proliferation | Significant Inhibition | KARPAS422 / Pfeiffer Cells | Increased lipophilicity & permeability[3] |

| 1,1-Difluorocyclohexane Scaffold | Thermodynamic Stability | ΔE = 14.5–15.0 kcal/mol | Quantum Chemical (DFT) | Conformational locking via nF→σCF∗ [2] |

| Ethynyl-1,1-difluoro- analog | Physicochemical (LogP) | LogP ≈ 1.6 | in silico / Analytical | Optimal lipophilicity for kinase active sites[4] |

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development, the following protocol for the N-alkylation of secondary amines using 3-bromo-1,1-difluorocyclohexane is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal quality control (QC) feedback loop.

Protocol: N-Alkylation of Pharmacophore Scaffolds

Step 1: Reagent Preparation & Activation

-

Action: Dissolve the secondary amine pharmacophore (1.0 eq) and 3-bromo-1,1-difluorocyclohexane (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at a 0.2 M concentration.

-

Causality: DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the amine. It poorly solvates the nucleophile while stabilizing the transition state of the SN2 displacement, accelerating the reaction rate.

Step 2: Base Addition & Reaction Initiation

-

Action: Add anhydrous Potassium Carbonate ( K2CO3 , 2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Elevate the temperature to 80°C under an argon atmosphere.

-

Causality: K2CO3 is a mild base that efficiently neutralizes the evolving HBr without inducing unwanted E2 elimination (dehydrohalogenation) of the fluorinated ring. KI is introduced to facilitate an in situ Finkelstein reaction, converting the bromide to a highly reactive iodide intermediate, thereby lowering the activation energy barrier.

Step 3: In-Process Quality Control (Self-Validation Loop)

-

Action: At t = 6 hours, withdraw a 10 μL aliquot, quench in 1 mL of 50:50 MeCN:H2O , and analyze via LC-MS.

-

Validation Criteria: The Extracted Ion Chromatogram (EIC) must show <2% remaining starting amine.

-

Feedback Mechanism: If the amine peak exceeds 2%, the system dictates the addition of 0.2 eq of 3-bromo-1,1-difluorocyclohexane and stirring for an additional 2 hours. Do not proceed to workup until this threshold is met, ensuring downstream purification is not compromised by co-eluting starting materials.

Step 4: Workup & Isolation

-

Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) and brine.

-

Causality: The 5% LiCl wash is highly specific and critical for the complete removal of DMF from the organic phase, preventing solvent carryover that would disrupt subsequent silica gel chromatography.

Step 5: Final Validation

-

Action: Purify via flash chromatography. Analyze the isolated product via 1H , 19F , and 13C NMR.

-

Validation Criteria: Purity must be >95% by HPLC (UV detection at 254 nm), confirming the structural integrity of the difluoro-alicycle before advancing to biological assays[3].

Self-validating experimental workflow for synthesizing 1,1-difluorocyclohexane derivatives.

References

-

[3] Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines, Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

[2] (PDF) Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions, ResearchGate. URL:[Link]

Sources

Protocol for Grignard reagent preparation from 3-Bromo-1,1-difluorocyclohexane

Application Note & Protocol

Protocol for the Preparation of 3-(1,1-Difluorocyclohexyl)magnesium Bromide: A Key Intermediate for Fluorinated Compound Synthesis

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 1,1-difluorocyclohexyl motif, in particular, serves as a valuable bioisostere for carbonyl and other functional groups. Access to this moiety is frequently achieved through nucleophilic intermediates, among which Grignard reagents are paramount for their robust reactivity and operational simplicity. This document provides a comprehensive, field-tested protocol for the preparation of the Grignard reagent from 3-Bromo-1,1-difluorocyclohexane. We delve into the mechanistic considerations influenced by the gem-difluoro group, critical parameters for successful synthesis, and a detailed, step-by-step methodology designed for researchers in synthetic chemistry and drug development.

Scientific Principles and Mechanistic Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] While seemingly straightforward, the reaction is a complex heterogeneous process occurring on the surface of the magnesium metal.[2] The generally accepted mechanism proceeds through a single-electron transfer (SET) pathway, initiating a radical chain reaction on the magnesium surface.

The presence of the electron-withdrawing gem-difluoro group (CF₂) at the 1-position of the cyclohexane ring introduces specific electronic considerations. Although the reaction occurs at the C-Br bond on the 3-position, the inductive effect of the CF₂ group can influence the polarity of the C-Br bond and the stability of the resulting organometallic species. However, the primary challenge in any Grignard synthesis is overcoming the passivating layer of magnesium oxide (MgO) that coats the metal surface, which prevents the reaction from initiating.[3] Therefore, proper activation of the magnesium is the most critical determinant of success.

Critical Parameters for Synthesis

Successful and reproducible preparation of 3-(1,1-Difluorocyclohexyl)magnesium Bromide hinges on the stringent control of several key parameters.

| Parameter | Recommendation | Rationale & Expert Insights |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential to solvate and stabilize the forming Grignard reagent, preventing precipitation and aggregation through the Schlenk equilibrium.[3][4] THF is generally preferred over diethyl ether for its higher boiling point, which allows for a wider temperature range, and its superior solvating capacity for complex organomagnesium species. The solvent must be rigorously anhydrous, as Grignard reagents are potent bases that react rapidly with protic sources like water.[5][6] |

| Magnesium | High-quality turnings or ribbon | The reaction occurs on the metal surface, so the surface area is important.[2] Standard magnesium turnings are sufficient, provided they are properly activated to remove the passivating oxide layer.[3] |

| Magnesium Activation | Chemical Activation (e.g., 1,2-Dibromoethane) | This is the most critical step. The MgO layer inhibits the reaction.[3] Chemical activators like 1,2-dibromoethane (DBE) or iodine react with small, exposed portions of the magnesium surface to generate fresh, reactive Mg and magnesium halides.[7] DBE is particularly advantageous as its reaction produces ethylene gas, providing a clear visual confirmation of successful activation.[3] Other methods include mechanical stirring of dry magnesium under inert gas or the use of chemical activators like DIBAH.[1][2] |

| Initiation | Localized heating; small initial charge of halide | Grignard formation is often subject to an induction period.[3] Adding a small portion of the halide solution and gently warming the spot with a heat gun can initiate the reaction. A successful initiation is marked by a gentle reflux, bubble formation, and a slight turbidity in the solution.[8] |

| Temperature Control | Maintain gentle reflux (~66 °C for THF) | The reaction is highly exothermic.[9] Once initiated, the rate of addition of the alkyl halide must be controlled to maintain a steady, gentle reflux. Overly rapid addition can lead to an uncontrollable exotherm and promote side reactions, such as Wurtz coupling. |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to both atmospheric moisture and oxygen.[10] All glassware must be oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon. |

Experimental Workflow and Protocol

The following diagram outlines the complete workflow for the preparation of the Grignard reagent.

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Step-by-Step Protocol

Materials:

-

Magnesium turnings (1.2 equiv.)

-

3-Bromo-1,1-difluorocyclohexane (1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane (DBE, ~5 mol%)

-

Iodine (a single crystal, optional)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) inlet and bubbler

-

Heating mantle or oil bath

-

Syringes and needles

Procedure:

-

Apparatus Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

-

Assemble the apparatus (three-neck flask with stir bar, condenser, and dropping funnel) while hot and immediately place it under a positive pressure of inert gas. A gentle stream of N₂ or Ar should be passed through the system, exiting through an oil bubbler.

-

-

Magnesium Activation:

-

Remove the dropping funnel temporarily and add the magnesium turnings (1.2 equiv.) to the reaction flask against a positive flow of inert gas.

-

Briefly flame-dry the flask containing the magnesium under vacuum (if possible) or with a strong inert gas flow to remove any residual surface moisture. Allow to cool.

-

Add enough anhydrous THF to cover the magnesium.

-

Using a syringe, add the 1,2-dibromoethane (~5 mol%) directly to the stirred suspension of magnesium in THF.

-

If no reaction is observed within 5-10 minutes (indicated by bubbling), gently warm the flask with a heat gun until effervescence (ethylene gas) begins. The solution may also become slightly cloudy. This confirms the activation of the magnesium surface.[3][7]

-

-

Grignard Reagent Formation:

-

Prepare a solution of 3-Bromo-1,1-difluorocyclohexane (1.0 equiv.) in anhydrous THF in the dropping funnel.

-

Once the activation is confirmed, add a small portion (~5-10%) of the bromide solution to the flask.

-

The onset of the main reaction is indicated by an increase in temperature, spontaneous boiling of the THF (reflux), and the appearance of a gray/brown turbidity.[8] If the reaction does not start, cease addition and warm the flask gently until reflux begins.